Styrylpyridinium chloride

Photocrosslinking Polymer chemistry Photodimerization

Inconsistent biological data from substituted styrylpyridinium analogs often stems from undefined N-substituents or counterions. This unsubstituted parent chloride (CAS 26489-22-5) provides a defined D-π-A baseline for SAR studies. - **For medicinal chemistry:** Reference standard for antifungal MIC comparisons (activity shifts >100x with N-alkyl chain length). - **For materials science:** 4-styryl isomer enables rapid [2+2] photocycloaddition, reducing UV exposure time. - **For process chemists:** Direct synthesis route achieving >97% purity, minimizing purification burden. Available as chloride salt - not tosylate or bromide - ensuring predictable reactivity and validated dosing benchmarks (veterinary: 5 mg/kg/day).

Molecular Formula C13H12ClN
Molecular Weight 217.69 g/mol
CAS No. 26489-22-5
Cat. No. B12660094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStyrylpyridinium chloride
CAS26489-22-5
Molecular FormulaC13H12ClN
Molecular Weight217.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C[N+]2=CC=CC=C2.[Cl-]
InChIInChI=1S/C13H12N.ClH/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14;/h1-12H;1H/q+1;/p-1/b12-9+;
InChIKeyQZPYLIXINJUOSY-NBYYMMLRSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Styrylpyridinium Chloride: Physicochemical & Functional Baseline


Styrylpyridinium chloride (CAS 26489-22-5) is the parent member of the cationic styrylpyridinium salt family, comprising a pyridinium headgroup linked to a phenyl ring via an ethenyl bridge with a chloride counterion . This minimal D-π-A scaffold serves as the structural core for numerous functional derivatives used as voltage-sensitive membrane probes, photodimerizable crosslinkers, and antifungal agents [1]. Its unsubstituted framework provides a defined baseline for understanding substituent-dependent shifts in photophysics, bioactivity, and solid-state properties, making it a critical reference standard for structure–activity relationship (SAR) studies and a versatile synthetic intermediate for further functionalization [2].

Why Generic Replacement Compromises Reproducibility


Within the styrylpyridinium class, performance is exquisitely sensitive to the position of the styryl attachment (2- vs 4-pyridyl), the N-alkyl chain length, and the counteranion identity [1]. Replacing the chloride salt with a tosylate or bromide, or switching from the unsubstituted phenyl to a 4-CN or 4-NEt₂ derivative, can alter antifungal MIC values by over two orders of magnitude, shift DNA-binding affinity, and change photocrosslinking efficiency by several-fold [2][3]. Consequently, generic substitution without verification against this defined parent compound risks non-reproducible biological outcomes and flawed SAR interpretation.

Quantified Differentiation Against Closest Analogs


4-Styryl vs. 2-Styryl Positional Isomer Photocrosslinking Efficiency

When appended to poly(vinyl alcohol) as pendant groups, the 4-styrylpyridinium salt undergoes [2+2] photocycloaddition with markedly higher efficiency than the 2-styryl isomer due to enhanced aggregation aligning the chromophores for dimerization [1]. Qualitative rate comparisons from fluorescence and insolubilization kinetics show the 4-isomer crosslinks significantly faster; the authors attribute this to the quaternized nitrogen's interaction with hydroxyl groups facilitating correct orientation for cyclobutane formation [1]. This differential reactivity is critical for photoresist and hydrogel applications where curing speed dictates throughput.

Photocrosslinking Polymer chemistry Photodimerization

Antifungal Activity Differential Across N-Alkyl Chain Lengths

A panel of 13 N-alkyl styrylpyridinium salts (bromide/tosylate) was tested against C. albicans [1]. Compounds with medium N-alkyl chains (C₆H₁₃–C₁₂H₂₅) exhibited MIC values of 0.06–16 µg/mL, while long-chain analogs (C₁₈H₃₇–C₂₀H₄₁) were inactive [1]. Within the active range, the 4-CN-substituted phenyl derivative showed the lowest mammalian cytotoxicity and highest fluconazole synergism, whereas the 4-NEt₂ derivative showed the strongest fungicidal activity but also high mammalian toxicity [1]. The unsubstituted styrylpyridinium chloride (target) serves as the core scaffold for these SAR studies, providing the baseline against which all substitution effects are calibrated.

Antifungal Candida albicans MIC

Synthesis Yield & Purity Advantage for Chloride Salt

US Patent 3,705,895 describes a direct synthesis of styrylpyridinium chlorides via condensation of 1,2-dimethylpyridinium chloride with p-chlorobenzaldehyde in chloroform with piperidine catalysis, achieving yields up to 96% and product purity exceeding 97% [1]. This one-step route contrasts with conventional two-step procedures (alkylation of γ-picoline followed by aldehyde condensation) typically used for bromide/tosylate salts, which often require longer reaction times (4–16 h) and produce lower yields [2]. The chloride salt's process advantage translates to lower cost and higher batch-to-batch consistency.

Synthesis Process chemistry Yield optimization

Anthelmintic Combination Dosing in Veterinary Applications

In canine field trials, the specific analog 2-(p-chlorostyryl)-1-methylpyridinium chloride (a close structural relative of the target) administered orally at 5 mg/kg/day combined with diethylcarbamazine at 2.2 mg/kg/day for 7–12 weeks achieved significant reduction in hookworm burden with no observed side effects [1]. A separate study using styrylpyridinium chloride–diethylcarbamazine tablets reported heartworm prevention in 197 of 198 treated dogs [2]. These defined dosing regimens underscore the importance of precise chloride salt identity, as altering the counterion or N-substituent can modify palatability, bioavailability, and resinate formulation behavior [3].

Veterinary parasitology Anthelmintic Dose-response

DNA Binding Affinity vs. N-Substituted Analogs

4-Styrylpyridinium dyes with N-methyl and N-(3-pyridiniopropyl) substituents demonstrate distinct DNA-binding modes: the N-methyl derivative exhibits intercalative binding with substantial fluorescence enhancement, while the N-pyridiniopropyl analog shows groove binding with weaker optical response [1]. The unsubstituted parent compound (target) provides the minimal structural scaffold to which these N-substituent effects are referenced. In a separate study, 4-(p-dimethylaminostyryl)pyridinium salts (structurally elaborated from the parent) showed dramatic fluorescence increases upon DNA binding with equilibrium association constants on the order of 10⁴ L mol⁻¹ and blue shifts of 4–8 nm [2].

DNA sensing Fluorescence turn-on Spectroscopy

Optimal Application Scenarios Based on Comparative Evidence


Photocrosslinkable Polymer Manufacturing: Faster Curing with 4-Styryl Isomer

Industrial users producing photoresists, screen-printing emulsions, or hydrogel biomaterials should prioritize the 4-styrylpyridinium chloride isomer for its enhanced [2+2] photocycloaddition efficiency relative to the 2-styryl analog [1]. The faster crosslinking kinetics translate to reduced UV exposure times and higher production line speeds.

Antifungal Drug Discovery: SAR Baselines with Unsubstituted Parent

Medicinal chemistry teams investigating novel antifungal styrylpyridinium derivatives require the unsubstituted parent chloride as a critical reference point for SAR studies [2]. Activity differences exceeding two orders of magnitude across N-alkyl chain lengths demonstrate that compound procurement without defined N-substituent verification risks selecting an inactive or toxically unsuitable analog [2].

High-Purity Synthesis Intermediate for Downstream Functionalization

Process chemists seeking a high-purity starting material for further derivatization should select the chloride salt form due to the demonstrated direct synthesis route achieving up to 96% yield and >97% purity [3]. This avoids the lower-yielding, multi-step routes common for bromide and tosylate analogs, reducing cost and purification burden [4].

Veterinary Anthelmintic Formulation with Defined Salt Forms

Veterinary pharmaceutical developers formulating palatable anthelmintic resinate tablets require the precise chloride salt for predictable release kinetics and bioavailability [5]. Field trial data with styrylpyridinium chloride–diethylcarbamazine combinations provide validated dosing benchmarks (5 mg/kg/day) that cannot be extrapolated to alternative counterions without re-validation [6].

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